1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-3-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to produce 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields . The iminophosphorane can also react directly with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 to yield the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Addition: Addition reactions can occur with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include anhydrous solvents, catalytic amounts of bases like sodium ethoxide or potassium carbonate, and controlled temperatures ranging from room temperature to 50°C . Major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidine derivatives with potential biological activities .
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-3-PIPERIDINECARBOXAMIDE involves the inhibition of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert its anti-proliferative and analgesic effects. The molecular targets and pathways involved include the inhibition of specific protein kinases that play a role in cancer cell proliferation and pain signaling .
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds, like gefitinib and erlotinib, are known for their anticancer activities and share structural similarities with benzofuro[3,2-d]pyrimidine derivatives.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit anticancer activities and are considered bioisosteres with purines.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have shown promising anticancer activity through selective inhibition of protein kinases.
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-3-PIPERIDINECARBOXAMIDE lies in its dual activity as both an analgesic and anti-proliferative agent, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H24N4O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c26-21(24-15-7-1-2-8-15)14-6-5-11-25(12-14)20-19-18(22-13-23-20)16-9-3-4-10-17(16)27-19/h3-4,9-10,13-15H,1-2,5-8,11-12H2,(H,24,26) |
InChI Key |
BFIINOBIJUTVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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